Targefrin

EphA2 Antagonist Binding Affinity Peptide-Mimetic

EphA2 targeting research requires ligands with precise binding and functional control. Targefrin offers a validated chemical biology tool distinct from antibodies or ATP-competitive inhibitors. - **Binding affinity:** Kd = 21 nM; IC50 = 10.8 nM for EphA2-LBD. - **Mechanism:** Extracellular antagonist; dimeric form induces lysosomal degradation. - **Application:** Benchmark for PDC/ADC development, combination resistance studies (EGFR/BRAF), and PD biomarker assays. - **Supply:** Synthetic, >98% purity, characterized by structure-based design.

Molecular Formula C85H116F3N19O15
Molecular Weight 1700.9 g/mol
Cat. No. B15543783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTargefrin
Molecular FormulaC85H116F3N19O15
Molecular Weight1700.9 g/mol
Structural Identifiers
InChIInChI=1S/C85H116F3N19O15/c1-49(2)43-61(99-77(116)62(45-54-29-33-57(89)34-30-54)97-69(108)48-104-41-36-93-37-42-104)75(114)95-50(3)73(112)102-65(46-53-27-31-55(32-28-53)58-21-11-12-22-59(58)85(86,87)88)82(121)106-39-15-25-67(106)79(118)101-64(47-70(109)110)76(115)96-51(4)74(113)103-71(56-19-9-6-10-20-56)83(122)107-40-16-26-68(107)80(119)100-63(44-52-17-7-5-8-18-52)78(117)98-60(23-13-35-94-84(91)92)81(120)105-38-14-24-66(105)72(90)111/h5,7-8,11-12,17-18,21-22,27-34,49-51,56,60-68,71,93H,6,9-10,13-16,19-20,23-26,35-48,89H2,1-4H3,(H2,90,111)(H,95,114)(H,96,115)(H,97,108)(H,98,117)(H,99,116)(H,100,119)(H,101,118)(H,102,112)(H,103,113)(H,109,110)(H4,91,92,94)/t50-,51-,60-,61-,62-,63-,64-,65-,66-,67-,68-,71-/m0/s1
InChIKeyUUKDZYHYHXLKTO-LMEGGTDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Targefrin: High-Affinity EphA2 Antagonist


Targefrin is a synthetic, high-affinity peptide-mimetic that acts as a potent antagonist of the Ephrin type-A receptor 2 (EphA2) ligand binding domain (LBD) [1]. Discovered via structure-based design using an X-ray structure of an agonistic peptide complexed with EphA2-LBD [2], Targefrin binds with a dissociation constant (Kd) of 21 nM and an IC50 of 10.8 nM [1]. Its dimeric form, targefrin-dimer, functions as an agonist, actively inducing EphA2 internalization and lysosomal degradation, thereby suppressing pro-oncogenic signaling and metastatic behavior in cancer cells [1] [3]. Targefrin represents a novel chemical class distinct from small molecule kinase inhibitors and anti-EphA2 monoclonal antibodies, offering a unique mechanism of action via direct engagement of the extracellular ligand-binding domain.

1
Extracellular domain targetingBinds EphA2 ligand-binding domain (LBD), not the intracellular kinase domain, enabling selective study of receptor signaling.
2
Dimerization-dependent functionMonomeric form acts as antagonist; dimeric form induces EphA2 internalization and lysosomal degradation, supporting mechanistic studies.
3
Alternative to kinase inhibitorsProvides a chemical biology tool with a distinct mechanism from ATP-competitive inhibitors or anti-EphA2 antibodies.

Why Targefrin Is Irreplaceable


Direct substitution of Targefrin with other EphA2-targeting agents is scientifically unjustified due to profound differences in mechanism, binding mode, and functional outcomes. Unlike ATP-competitive small molecule kinase inhibitors (e.g., dasatinib) that target the intracellular domain and may exhibit off-target effects [1], Targefrin binds with high specificity to the extracellular EphA2-LBD [2]. Compared to anti-EphA2 monoclonal antibodies, which have shown limited tumor uptake and clinical efficacy (e.g., DS-8895a) [2], Targefrin's smaller size (~1.7 kDa) enables superior tissue penetration [2]. Critically, its dimeric form uniquely induces active, lysosomal degradation of EphA2—a property not shared by simple antagonists or antibodies—directly reversing the receptor's pro-oncogenic functions [2] [3]. These mechanistic and functional distinctions render generic substitution highly likely to yield divergent, and potentially misleading, experimental or preclinical outcomes.

Kinase inhibitor vs. Targefrin
This product
Extracellular EphA2-LBD antagonist; avoids intracellular kinase off-target effects.
ATP-competitive inhibitor (e.g. dasatinib)
Intracellular kinase domain inhibition may alter multiple signaling pathways, confounding EphA2-specific interpretation.
Monoclonal antibody vs. Targefrin
This product
Small size (~1.7 kDa) enables tissue penetration; dimeric form degrades receptor.
Anti-EphA2 mAb (e.g. DS-8895a)
Limited tumor uptake and variable pharmacological response reported; does not actively induce receptor degradation.
Simple antagonist vs. Targefrin-dimer
This product (dimer)
Induces active lysosomal degradation of EphA2, reversing pro-oncogenic signaling.
Monovalent antagonist
Blocks ligand binding but does not trigger receptor internalization/degradation, potentially leaving downstream signaling intact.

Targefrin: Evidence of Superiority Over Analogs


Enhanced Binding Affinity vs. 135H12

Targefrin demonstrates a >10-fold improvement in binding affinity for EphA2-LBD compared to the prior lead peptide-mimetic agent 135H12 [1]. While 135H12 showed an IC50 of approximately 100 nM [2], targefrin achieves an IC50 of 10.8 nM in the same biochemical assay [1]. This enhanced affinity is critical for achieving robust target engagement at lower concentrations.

Binding affinity (IC50)
Head-to-head
Targefrin IC50: 10.8 nM vs 135H12 IC50 ≈ 100 nM; ~9.3-fold improvement
Reported higher target engagement in biochemical assay; may support lower-dose experimental designs.
Biochemical DELFIA displacement assay context.
EphA2 Antagonist Binding Affinity Peptide-Mimetic

Enhanced EphA2 Degradation vs. 135H12

Targefrin-dimer induces EphA2 internalization and degradation with approximately 10-fold greater potency than the previous generation agent 135H12 [1]. This improvement is attributed to enhanced binding affinity and optimized dimeric structure, which more effectively mimics the natural ephrinA1 ligand to trigger lysosomal receptor degradation [2].

Degradation potency
Head-to-head
Approx. 10-fold more active than 135H12 in cellular assays
Supports efficient receptor degradation pathway activation; context-dependent on cell-line and assay conditions.
Pancreatic cancer cell lines; reported improved lysosomal degradation.
EphA2 Degrader Lysosomal Degradation Peptide-Mimetic

BxPC3 Cell Migration Suppression

In scratch wound assays, treatment of BxPC3 pancreatic cancer cells with targefrin-dimer resulted in a significant suppression of cell migration [1]. The effect was comparable to that achieved by genetic knockout of EphA2 [1], indicating potent functional antagonism of the receptor's pro-migratory signaling pathway.

Cell migration suppression
Class-level
Qualitatively comparable effect to EphA2 knockout in scratch wound assay
Reported anti-migratory effect consistent with EphA2 loss-of-function; supports metastasis model studies.
BxPC3 pancreatic cancer cells; time-lapsed analysis context.
Anti-Metastatic Cell Migration Pancreatic Cancer

Pancreatic Xenograft Efficacy vs. Paclitaxel

In a MIA PaCa-2 mouse xenograft model of pancreatic cancer, a targefrin-paclitaxel (PTX) conjugate administered at a dose equivalent to 2.5 mg/kg of PTX (targefrin-PTX at 10 mg/kg) showed significantly superior antitumor efficacy compared to an equivalent dose of unconjugated PTX alone [1]. Furthermore, a sub-stoichiometric dose of the conjugate (equivalent to 1.5 mg/kg PTX) was also more effective than the 2.5 mg/kg PTX group [1].

In vivo tumor growth inhibition
Head-to-head
Targefrin-PTX conjugate (2.5 mg/kg PTX eq.) superior tumor inhibition vs PTX alone; sub-stoichiometric dose also effective
Reported tumor growth inhibition endpoint context; supports conjugate-targeting validation in xenograft models.
MIA PaCa-2 xenograft, nu/nu mice; i.v. dosing days 1,4,8,11,15,18.
Pancreatic Cancer Xenograft Tumor Growth Inhibition Targeted Drug Delivery

Superior In Vivo Tolerability vs. Paclitaxel

In a preliminary in vivo toxicity study, repeated daily dosing of unconjugated PTX (8 mg/kg) led to 100% mortality (2 of 3 mice dead after second dose, third dead by day 5). In contrast, all mice in the targefrin-dimer-PTX conjugate group (administered at a dose equivalent to the same PTX load, 50 mg/kg conjugate) survived the 5-day treatment period with no adverse signs noted, other than transient lethargy after day 1 [1].

In vivo tolerability
Model context
PTX alone (8 mg/kg): 100% mortality; conjugate (50 mg/kg, eq. PTX load): 100% survival, transient lethargy
Reported survival endpoint context; suggests conjugate may mitigate PTX-induced toxicity in this model, requires further validation.
Balb/C mice, 5-day repeated dosing; preliminary toxicology assessment context.
Safety Profile In Vivo Toxicology Targeted Therapy

Targefrin: Cancer Research Applications


EphA2-Driven Metastasis in Pancreatic Cancer

Targefrin-dimer is the agent of choice for functional studies of EphA2-driven metastasis. Its ability to potently induce receptor degradation [1] and significantly suppress cell migration in BxPC3 cells [2] provides a precise chemical biology tool to dissect EphA2's role in cancer cell motility and invasion. Use targefrin-dimer to complement genetic knockdown/knockout studies for acute and reversible control over EphA2 signaling.

EphA2 Validation for Drug Conjugate Development

For researchers developing peptide-drug conjugates (PDCs) or antibody-drug conjugates (ADCs), targefrin serves as a benchmark targeting ligand. Its high affinity for EphA2-LBD (Kd=21 nM, IC50=10.8 nM) [3] and proven capacity to deliver a cytotoxic payload (PTX) to tumors in vivo, leading to superior efficacy and reduced toxicity compared to free drug [4], make it an ideal positive control for evaluating new EphA2-targeting modalities.

EphA2-Mediated Resistance to EGFR/BRAF Inhibitors

EphA2 overexpression is linked to acquired resistance to EGFR and BRAF inhibitors [5]. Targefrin-dimer is uniquely suited for combination studies aimed at overcoming this resistance. Its dual function—acting as an EphA2 degrader and a targeted drug delivery vehicle—allows researchers to probe both the signaling contribution of EphA2 and the enhanced therapeutic window of a targeted combination approach [5] [6].

EphA2 PD Assays for Target Degradation

The well-characterized, concentration-dependent degradation of EphA2 by targefrin-dimer [2] makes it an essential tool for developing and validating PD biomarkers. Its use as a positive control in Western blot or immunofluorescence assays can help establish quantitative relationships between drug exposure, receptor internalization, and downstream functional effects, supporting the development of more sophisticated preclinical PK/PD models.

Application
Selection Property
Validation Focus
EphA2-driven pancreatic cancer metastasis studies
Ligand-binding domain (LBD) targeting and receptor degradation
Cell migration and invasion endpoint context
Peptide-drug conjugate targeting validation
High-affinity EphA2 binding and internalization
Conjugate efficacy and tolerability endpoints in vivo
EphA2-mediated resistance to EGFR/BRAF inhibitors
Dual function as degrader and delivery vehicle
Combination response endpoints in resistant cell models
PD biomarker assay development for EphA2 degradation
Concentration-dependent receptor degradation
PK/PD relationship and assay calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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